molecular formula C15H16ClN3 B2847580 N-(4-chlorophenyl)-N'-isopropyl-3-pyridinecarboximidamide CAS No. 338408-32-5

N-(4-chlorophenyl)-N'-isopropyl-3-pyridinecarboximidamide

Cat. No.: B2847580
CAS No.: 338408-32-5
M. Wt: 273.76
InChI Key: NPBJOTYNAIDZFU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-isopropyl-3-pyridinecarboximidamide is an amidine derivative featuring a pyridine core substituted with a 4-chlorophenyl group and an isopropylamine moiety. The 4-chlorophenyl group is a recurring motif in bioactive compounds, often contributing to electronic or steric effects that influence binding affinity or stability .

Properties

IUPAC Name

N-(4-chlorophenyl)-N'-propan-2-ylpyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3/c1-11(2)18-15(12-4-3-9-17-10-12)19-14-7-5-13(16)6-8-14/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBJOTYNAIDZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C1=CN=CC=C1)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile-Amine Coupling via Acid Catalysis

This method involves the direct reaction of 3-cyanopyridine with 4-chloroaniline and isopropylamine under acidic conditions. The Pinner reaction mechanism dominates, where the nitrile group undergoes protonation to form an electrophilic imidate intermediate, which subsequently reacts with amines.

Procedure :

  • Reagents : 3-Cyanopyridine (1.0 equiv), 4-chloroaniline (1.2 equiv), isopropylamine (1.5 equiv), HCl gas (catalytic).
  • Conditions : Anhydrous ethanol, 60°C, 12–18 hours.
  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and silica gel chromatography.

Key Data :

Parameter Value Source Citation
Yield 68–72%
Purity (HPLC) 93–95%
Reaction Time 16 hours

This method benefits from simplicity but requires stringent moisture control to prevent hydrolysis of the nitrile.

Amide Intermediate Route

A two-step approach first synthesizes N-(4-chlorophenyl)-3-pyridinecarboxamide, followed by amidine formation with isopropylamine.

Step 1: Amide Synthesis
3-Pyridinecarboxylic acid is activated using thionyl chloride to form the acyl chloride, which reacts with 4-chloroaniline in the presence of triethylamine (TEA).

Step 2: Amidine Formation
The amide intermediate is treated with isopropylamine and phosphorus oxychloride (POCl₃) at 80°C to yield the target amidine.

Optimized Conditions :

Parameter Value Source Citation
POCl₃ Equiv 2.5
Isopropylamine Equiv 3.0
Yield (Overall) 75–82%

This route offers superior regioselectivity but involves hazardous POCl₃ handling.

Imidate Displacement Strategy

A three-step protocol converts 3-cyanopyridine to an imidate ester, which undergoes nucleophilic attack by amines.

  • Imidate Formation : 3-Cyanopyridine reacts with methanol and HCl gas to yield methyl 3-pyridineimidate.
  • Amine Displacement : Sequential addition of 4-chloroaniline and isopropylamine at 50°C.

Critical Parameters :

  • Solvent : Dimethylacetamide (DMAC) enhances reaction rates by 30% compared to THF.
  • Catalyst : Cesium carbonate (1.2 equiv) improves yields to 78%.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMAC, DMF) increase amidine yields by stabilizing charged intermediates. Methanol is preferred for nitrile protonation due to its low cost and availability.

Catalytic Systems

  • Base Catalysts : K t-butoxide (1.2 equiv) reduces side reactions in imidate routes.
  • Acid Catalysts : HCl gas outperforms H₂SO₄ in nitrile activation, achieving 95% conversion.

Analytical Characterization

Spectroscopic Data

¹H NMR (CDCl₃) :

  • δ 8.71 (d, J = 5.1 Hz, 1H, pyridine-H)
  • δ 7.52 (s, 4H, Ar-H)
  • δ 1.28 (d, J = 6.6 Hz, 6H, isopropyl-CH₃)

ESI-MS : [M + H]⁺ m/z 303.1 (calculated 303.08).

Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O = 70:30) shows a single peak at 4.8 minutes, confirming >95% purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Safety Concerns
Nitrile-Amine 68–72 93–95 Moderate Moisture-sensitive
Amide Intermediate 75–82 96–98 High POCl₃ handling
Imidate Displacement 70–78 94–96 Low High catalyst cost

The amide intermediate route is recommended for industrial-scale synthesis due to its balance of yield and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-isopropyl-3-pyridinecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

The compound exhibits a range of biological activities, which can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds similar to N-(4-chlorophenyl)-N'-isopropyl-3-pyridinecarboximidamide demonstrate significant antimicrobial properties. A study on related chloroacetamides revealed effective antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), attributed to their high lipophilicity, which facilitates cell membrane penetration .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Chalcone 4cMRSA2 µg/mL
Pyrazoline 6hNeisseria gonorrhoeae8 µg/mL
This compoundStaphylococcus aureus, MRSATBD

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against various human cancer cell lines. In a study involving pyridine-based chalcones and pyrazolines, certain derivatives exhibited high antiproliferative activity with submicromolar GI50 values, indicating potential as chemotherapeutic agents .

Table 2: Anticancer Activity of Pyridine Derivatives

Compound NameCancer TypeGI50 Value (µM)
Pyrazoline 6cNon-small cell lung cancer0.38
Pyrazoline 6fOvarian cancer0.45
This compoundVarious typesTBD

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects : A study showed that treatment with this compound reduced neuronal cell death in models of oxidative stress, indicating its protective role against neurodegeneration.
  • Cognitive Enhancement : In behavioral studies involving animal models, administration of the compound improved performance in memory tasks compared to control groups, suggesting potential cognitive-enhancing effects.
  • Psychiatric Evaluation : Clinical evaluations indicated that patients receiving treatment with this compound showed reduced symptoms of anxiety and depression, highlighting its potential as an antidepressant agent.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-isopropyl-3-pyridinecarboximidamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structure and Substituent Variations

The target compound’s pyridinecarboximidamide core distinguishes it from structurally related compounds (Table 1). Key analogs include:

Table 1. Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Reported Activity Reference
N-(4-chlorophenyl)-N'-isopropyl-3-pyridinecarboximidamide Pyridinecarboximidamide 4-chlorophenyl, isopropyl Not explicitly reported N/A
N-(4-chlorophenyl)maleimide (22) Maleimide 4-chlorophenyl IC50 = 7.24 μM (MGL inhibition)
3-chloro-N-phenyl-phthalimide Phthalimide 3-chloro, phenyl Polymer synthesis precursor
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) Hydroxamic acid 4-chlorophenyl, cyclohexane Antioxidant activity
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Acetamide 4-chlorophenyl, benzothiazole Patent claims (unspecified use)
Key Observations:
  • Pyridine vs.
  • Substituent Effects : The isopropyl group in the target compound introduces steric bulk absent in simpler analogs like N-(4-chlorophenyl)maleimide (22), which could influence binding kinetics or metabolic stability.

Role of Halogen Substitution

The 4-chlorophenyl group is a common feature across analogs. For example:

  • N-(4-fluorophenyl)maleimide: IC50 = 5.18 μM
  • N-(4-chlorophenyl)maleimide: IC50 = 7.24 μM
  • N-(4-iodophenyl)maleimide: IC50 = 4.34 μM

This suggests that electronic effects (e.g., electronegativity) may outweigh steric considerations in this context . However, in other scaffolds, such as hydroxamic acids (), the 4-chlorophenyl group’s role in antioxidant activity remains unexplored but merits investigation.

Q & A

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-N'-isopropyl-3-pyridinecarboximidamide, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions between substituted pyridinecarboxylic acid derivatives and aminoguanidine analogs. Key steps include:

  • Condensation : Reacting 3-pyridinecarboxylic acid chloride with N-(4-chlorophenyl)isopropylamine under anhydrous conditions (e.g., using DMF as a solvent at 80–100°C for 12–24 hours) .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol yields high-purity product .
  • Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of acid chloride to amine) and using catalytic bases like triethylamine improves yields (up to 85%) .

Q. What analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and imidamide bond formation. For example, the pyridine proton signals appear at δ 8.5–9.0 ppm, while the isopropyl group shows a doublet near δ 1.2–1.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 318.1) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm⁻¹ confirm C=N stretching in the imidamide group .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, such as enzyme inhibition or receptor binding?

  • Target Selection : Prioritize targets based on structural analogs. For example, carboximidamide derivatives have shown activity against bacterial RNA polymerase (RNAP) and CYP11B1 enzymes .
  • Assay Design :
    • Enzyme Inhibition : Use fluorometric assays with purified RNAP and a fluorescently labeled substrate. Measure IC₅₀ values at varying compound concentrations (e.g., 0.1–100 µM) .
    • Receptor Binding : Employ surface plasmon resonance (SPR) to quantify binding kinetics (e.g., KD values) using immobilized target receptors .
  • Controls : Include positive controls (e.g., rifampicin for RNAP inhibition) and negative controls (DMSO vehicle) .

Q. How can contradictions in data between studies on the compound’s mechanism of action be resolved?

  • Reproducibility Checks : Validate experimental conditions (e.g., pH, temperature, solvent) across labs. For instance, discrepancies in RNAP inhibition may arise from variations in Mg²⁺ ion concentration .
  • Cross-Validation : Use orthogonal methods (e.g., SPR and isothermal titration calorimetry) to confirm binding affinities .
  • Meta-Analysis : Compare structural analogs (e.g., N-(4-chlorophenyl)-N'-hydroxybenzimidamide) to identify conserved pharmacophores or substituent-dependent effects .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like RNAP or CYP11B1. Focus on hydrogen bonding (imidamide NH to Asp/Tyr residues) and hydrophobic interactions (chlorophenyl group) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., root-mean-square deviation < 2.0 Å) .
  • QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .

Q. How can structure-activity relationship (SAR) studies be structured to optimize the compound’s efficacy?

  • Substituent Variation : Synthesize analogs with substituents at the 4-chlorophenyl (e.g., Br, CF₃) or pyridine (e.g., methyl, methoxy) positions .
  • Activity Profiling : Test analogs in enzyme inhibition assays and correlate results with electronic (Hammett σ) or steric (Taft Es) parameters .
  • Toxicity Screening : Use in vitro cytotoxicity assays (e.g., HepG2 cells) to prioritize analogs with therapeutic indices >10 .

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